2,6-DIfluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde
Description
2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde is a fluorinated benzaldehyde derivative characterized by a difluoro substitution at the 2- and 6-positions of the benzene ring and a (4-methoxyphenyl)methoxy group at the 4-position. The compound’s key features include:
- Electrophilic aldehyde group: Reactive in condensation reactions, such as forming benzimidazoles (as seen in ).
- Substituent effects: The electron-donating methoxy group on the pendant phenyl ring may influence solubility and reactivity, while fluorine atoms enhance lipophilicity and metabolic stability .
Properties
IUPAC Name |
2,6-difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-11-4-2-10(3-5-11)9-20-12-6-14(16)13(8-18)15(17)7-12/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVQFGTXMDUYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde typically involves the reaction of 2,6-difluorobenzaldehyde with 4-methoxybenzyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: 2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid.
Reduction: 2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2,6-diamino-4-[(4-methoxyphenyl)methoxy]benzaldehyde when using an amine.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
The compound serves as a crucial intermediate in synthesizing various pharmaceuticals. Its unique electronic properties make it particularly valuable in developing drugs targeting neurological disorders. For example, its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.
Case Study:
In a study focusing on the synthesis of novel compounds for treating Alzheimer's disease, 2,6-difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde was utilized to create derivatives that exhibited improved binding affinity to acetylcholinesterase, an enzyme implicated in neurodegenerative conditions .
Organic Synthesis
Versatile Building Block:
This compound is widely used in organic synthesis as a building block for creating complex molecules. Its ability to undergo various chemical reactions allows researchers to develop new chemical entities with potential applications in medicinal chemistry.
Synthesis Example:
The compound can be synthesized through the reaction of 2,6-difluorobenzaldehyde with 4-methoxybenzyl alcohol under basic conditions, typically using dimethylformamide as a solvent at elevated temperatures. This method yields high-purity products suitable for further functionalization .
Material Science
Enhancement of Material Properties:
Due to its fluorine atoms, this compound contributes to the development of advanced materials such as polymers and coatings. The presence of fluorine enhances chemical stability and resistance to solvents, making it ideal for industrial applications.
Application in Coatings:
Research indicates that incorporating this compound into polymer matrices improves the thermal stability and mechanical properties of the resulting materials .
Agricultural Chemistry
Formulation of Agrochemicals:
The compound plays a significant role in designing agrochemicals, including pesticides and herbicides. Its unique structure allows for the development of environmentally friendly formulations that are effective against various pests while minimizing ecological impact.
Case Study:
A study demonstrated the effectiveness of a pesticide formulation containing this compound against common agricultural pests, showing reduced toxicity to non-target species .
Analytical Chemistry
Detection and Quantification:
In analytical chemistry, this compound is employed in methods for detecting and quantifying specific substances in various samples. Its stability and reactivity make it a reliable tool for researchers conducting quality control analyses.
Application Example:
It has been used in chromatographic techniques to separate and identify compounds in complex mixtures, proving essential in pharmaceutical quality assurance processes .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceuticals | Intermediate in drug synthesis targeting neurological disorders | Synthesis of acetylcholinesterase inhibitors |
| Organic Synthesis | Building block for creating complex organic molecules | Reaction with methanol derivatives |
| Material Science | Enhances stability and resistance in polymers and coatings | Improved thermal stability in polymer applications |
| Agricultural Chemistry | Formulation of effective and environmentally friendly agrochemicals | Pesticide formulation against agricultural pests |
| Analytical Chemistry | Used for detection and quantification in quality control processes | Chromatographic separation in pharmaceutical analysis |
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of fluorine atoms can enhance its binding affinity and specificity for certain molecular targets. The methoxy group can also influence its solubility and interaction with biological membranes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Similarity Scores
The compound’s structural analogs differ primarily in substituent type and position. Key comparisons are summarized below:
*Inferred based on substituent contributions.
Key Observations:
- Steric Hindrance : The bulky (4-methoxyphenyl)methoxy group may slow reaction kinetics compared to simpler analogs like 2,6-Difluoro-4-methoxybenzaldehyde .
- Physical Properties : The trifluoromethyl analog () exhibits a lower boiling point (176.1°C) due to reduced intermolecular forces, whereas the target compound likely has a higher boiling point owing to its larger substituent .
Reactivity in Condensation Reactions
The target compound’s aldehyde group is critical in reactions such as the synthesis of benzimidazoles (). Compared to analogs:
- 4-(Difluoromethoxy)-3-methoxybenzaldehyde () : This compound’s difluoromethoxy group increases electrophilicity, but the 3-methoxy substitution alters regioselectivity in condensation reactions.
- 2,6-Difluoro-4-methoxybenzaldehyde () : The absence of a bulky aryloxy group allows faster reaction rates in DMF-based syntheses .
Solubility and Bioavailability
- Log S Values : Analogs with electron-withdrawing groups (e.g., trifluoromethyl) show lower aqueous solubility (Log S ~ -2.5) compared to the target compound, which is predicted to have moderate solubility due to its methoxy group .
- GI Absorption : The target compound’s methoxy substituent may improve gastrointestinal absorption over fluorinated analogs, as seen in similar compounds ().
Biological Activity
2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde is a synthetic organic compound notable for its potential biological activities. This compound, with the chemical formula CHFO, features a unique arrangement of functional groups that may enhance its reactivity and interaction with biological targets. This article reviews its biological activity, including enzyme interactions, antiviral properties, and potential applications in medicinal chemistry.
The synthesis of this compound typically involves the reaction of 2,6-difluorobenzaldehyde with 4-methoxybenzyl alcohol under basic conditions. The reaction is generally performed in dimethylformamide (DMF) at elevated temperatures, followed by purification methods such as recrystallization or chromatography to achieve high purity.
The biological activity of this compound can be attributed to its structural features:
- Fluorine Atoms : The presence of fluorine can enhance binding affinity to target enzymes or receptors.
- Methoxy Group : This group influences solubility and membrane permeability, potentially affecting bioavailability and distribution within biological systems.
Enzyme Interactions
This compound has been utilized in studies examining enzyme interactions. It may act as an inhibitor or activator depending on the specific enzyme involved. The compound's ability to bind to active sites can facilitate biochemical assays aimed at understanding enzyme kinetics and mechanisms.
Antiviral Activity
Research has indicated that derivatives of this compound exhibit significant antiviral properties. For instance, compounds bearing similar structural motifs have shown anti-HIV activity with IC values ranging from 22 to 55 nM . In a comparative study, derivatives with the 4-methoxy-2,6-difluorophenyl group demonstrated enhanced antiviral activity compared to their non-fluorinated counterparts .
Study 1: Antiviral Efficacy
In a study focused on synthesizing pyrimidine derivatives containing 2,6-difluoro-4-methoxybenzaldehyde, it was found that these compounds exhibited improved anti-HIV activities compared to traditional treatments. Specifically, the best-performing derivative achieved an IC value of 4.4 nM against HIV, indicating a promising avenue for further research in antiviral drug development .
Study 2: Enzyme Inhibition
Another investigation explored the inhibitory effects of various derivatives on specific enzymes involved in cancer proliferation. The results indicated that certain modifications to the benzaldehyde structure significantly enhanced inhibitory potency against targets such as FGFR1 and PLK4, with IC values reaching as low as 0.4 nM for some derivatives .
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 2,6-Difluoro-4-methoxybenzaldehyde | Lacks the 4-methoxyphenyl group | Moderate enzyme inhibition |
| 4-(Difluoromethoxy)benzaldehyde | Contains difluoromethoxy instead | Lower biological activity |
| 2-Methoxy-4-methylphenol | Contains methoxy and methyl groups | Antioxidant properties |
This table highlights how the unique combination of functional groups in this compound contributes to its enhanced biological activity compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 2,6-difluoro-4-hydroxybenzaldehyde (precursor) and react it with 4-methoxybenzyl bromide under nucleophilic substitution conditions. Use a base like K₂CO₃ in anhydrous DMF or acetone to deprotonate the hydroxyl group and facilitate ether bond formation .
- Step 2 : Monitor reaction progress via TLC or HPLC. Optimize temperature (typically 60–80°C) and solvent polarity to improve yield.
- Step 3 : Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Key Challenges : Competing side reactions due to the aldehyde group’s reactivity. Mitigate by controlling stoichiometry and reaction time .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in ¹H NMR, methoxy group at δ ~3.8 ppm) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and intermolecular interactions. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₅H₁₂F₂O₃, exact mass 290.0756) .
- Table :
| Technique | Parameters | Reference |
|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃ | |
| X-ray | Mo-Kα radiation, 100 K |
Advanced Research Questions
Q. How do steric and electronic effects of the 4-methoxybenzyloxy group influence reactivity in cross-coupling reactions?
- Mechanistic Insight :
- The electron-donating methoxy group stabilizes intermediates in Suzuki-Miyaura couplings but may sterically hinder Pd catalyst access. Computational studies (DFT) can map charge distribution and transition states .
- Case Study : Substitution at the 4-position reduces electrophilicity of the aldehyde, slowing imine formation compared to non-substituted analogs .
- Experimental Validation : Compare reaction rates with analogs (e.g., 4-methyl vs. 4-methoxy derivatives) under identical conditions .
Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Data Reconciliation Strategies :
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity) .
- Structural Confirmation : Verify compound purity via HPLC (>98%) to rule out impurities influencing results .
- Comparative Studies : Test derivatives (e.g., 2,6-difluoro vs. 2-chloro analogs) to isolate substituent effects .
Q. What computational tools predict the compound’s binding affinity for enzyme targets like cytochrome P450?
- Workflow :
- Docking Simulations : Use AutoDock Vina with crystal structures (PDB: e.g., 3NXU) to model interactions.
- MD Simulations : Run GROMACS for 100 ns to assess binding stability. Key interactions: Fluorine atoms with hydrophobic pockets; aldehyde with catalytic lysine residues .
Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in long-term studies?
- Stability Protocol :
- pH Studies : Incubate in buffers (pH 2–10) at 37°C for 24h. Monitor degradation via HPLC.
- Thermal Analysis : TGA/DSC to determine decomposition temperature (>150°C suggests suitability for high-temperature reactions) .
- Key Finding : Aldehyde oxidation to carboxylic acid occurs rapidly at pH >8, necessitating inert storage conditions (argon, −20°C) .
Methodological Resources
- Crystallography : SHELXL (refinement) and ORTEP-3 (visualization) are essential for structural validation .
- Synthetic Protocols : Refer to PubChem data (CID: 71420770) for physicochemical properties and safety guidelines .
- Toxicity Screening : EFSA’s FGE.414 framework provides benchmarks for evaluating hydroxy/alkoxy benzaldehyde derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
